molecular formula C17H24N2O3 B13912612 tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate

tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate

Cat. No.: B13912612
M. Wt: 304.4 g/mol
InChI Key: PPPQGEJKMPGMLM-AWEZNQCLSA-N
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Description

tert-Butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate is a chiral carbamate derivative featuring a spirocyclic benzofuran-piperidine scaffold. This compound is structurally characterized by a benzofuran ring fused to a piperidine moiety via a spiro junction at the 2-position of benzofuran and the 4'-position of piperidine. The tert-butyl carbamate group (-Boc) at the 3S position of the piperidine ring serves as a protective group for amines, enabling controlled synthetic modifications .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl N-[(3S)-spiro[3H-1-benzofuran-2,4'-piperidine]-3-yl]carbamate

InChI

InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-14-12-6-4-5-7-13(12)21-17(14)8-10-18-11-9-17/h4-7,14,18H,8-11H2,1-3H3,(H,19,20)/t14-/m0/s1

InChI Key

PPPQGEJKMPGMLM-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C2=CC=CC=C2OC13CCNCC3

Canonical SMILES

CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCNCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step route:

  • Spirocyclic Core Formation: The key step is the formation of the spirocyclic benzofuran-piperidine framework. This is typically achieved via intramolecular cyclization reactions starting from appropriately substituted precursors. The stereochemistry at the spiro center (3S) is controlled by the choice of starting materials and reaction conditions.

  • Installation of the tert-Butyl Carbamate Group: The carbamate protecting group is introduced by nucleophilic substitution or carbamoylation reactions, often using di-tert-butyl dicarbonate (Boc2O) under mild conditions.

  • Purification and Isolation: The final compound is purified by chromatographic techniques or recrystallization to obtain high purity and desired stereochemical integrity.

Detailed Stepwise Preparation

Based on related synthetic methodologies for similar spirocyclic carbamates and benzofuran derivatives, the preparation can be outlined as follows:

Step Reaction Reagents/Conditions Outcome
1. Preparation of Piperidine Intermediate Starting from ethyl piperidine-4-carboxylate, Boc protection is performed using di-tert-butyl dicarbonate in ethyl acetate at 0–5 °C, stirred for 48 h Di-tert-butyl dicarbonate, ethyl acetate, 0–5 °C Ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate
2. Reduction of Ester to Alcohol Reduction with lithium aluminium hydride in tetrahydrofuran at 0 °C LiAlH4, THF, 0 °C N-tert-butoxycarbonyl-4-hydroxymethylpiperidine
3. Tosylation of Alcohol Reaction with 4-toluenesulfonyl chloride in tert-butyl methyl ether at 0 °C 4-Toluenesulfonyl chloride, tert-butyl methyl ether, 0 °C N-tert-butoxycarbonyl-4-(4-toluenesulphonyloxymethyl)piperidine
4. Formation of Spirocyclic Benzofuran-Piperidine Core Intramolecular cyclization via nucleophilic substitution or palladium-catalyzed coupling to form the spiro ring Pd catalyst or base-mediated cyclization, solvent and temperature optimized Spiro[3H-benzofuran-2,4'-piperidine] scaffold
5. Final Purification Chromatography or recrystallization Silica gel column chromatography or recrystallization solvents Pure this compound

Note: The exact conditions for the spirocyclization step depend on the substrate and catalyst system used, often optimized to favor the (3S)-stereochemistry.

Industrial and Laboratory Scale Considerations

  • Reaction Optimization: Industrial processes may employ continuous flow reactors to enhance control over reaction parameters such as temperature, mixing, and reaction time, improving yield and stereoselectivity.

  • Purification Techniques: High-performance liquid chromatography (HPLC) or preparative chromatography is used for stereoisomer separation if necessary.

  • Catalyst Selection: Palladium-based catalysts with chiral ligands (e.g., PHOX-type ligands) have been reported to facilitate enantioselective cyclizations in related spirocyclic systems, achieving high enantiomeric excess (>90%) and diastereoselectivity.

Reaction Analysis and Research Findings

Types of Reactions Involved

  • Nucleophilic Substitution: Installation of the carbamate group and tosylation of the hydroxymethyl intermediate.

  • Reduction: Conversion of ester to alcohol using lithium aluminium hydride.

  • Intramolecular Cyclization: Formation of the spirocyclic core, potentially via Pd-catalyzed allylic alkylation or base-mediated cyclization.

Stereochemical Control

  • The stereochemistry at the spiro center is crucial for biological activity and is controlled by the choice of chiral starting materials or chiral catalysts.

  • Palladium-catalyzed processes using chiral ligands such as (S)-tert-butyl-PHOX have demonstrated high stereoselectivity in related spirocyclic syntheses.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Notes
Boc Protection of Piperidine Di-tert-butyl dicarbonate, ethyl acetate 0–5 °C, 48 h Protects amine as carbamate
Reduction of Ester Lithium aluminium hydride, THF 0 °C, 2 h Converts ester to alcohol
Tosylation 4-Toluenesulfonyl chloride, tert-butyl methyl ether 0 °C to RT, 2–3 h Activates alcohol for cyclization
Spirocyclization Pd catalyst, chiral ligand or base Variable, optimized Forms spirocyclic core with stereocontrol
Purification Chromatography/Recrystallization Ambient or cooled Ensures purity and stereochemical integrity

Chemical Reactions Analysis

tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₇H₂₄N₂O₃ (inferred from its (3R)-enantiomer in ).
  • Stereochemistry : The (3S) configuration introduces chirality, critical for binding specificity in pharmaceutical applications.

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (3R)- vs. (3S)-Spiro Derivatives

The (3R)-enantiomer, tert-butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate (CAS: 2377357-01-0), shares identical molecular weight (304.38 g/mol) and formula (C₁₇H₂₄N₂O₃) with the (3S) variant. However, stereochemical differences may lead to divergent biological activities. For example, enantiomers often exhibit distinct pharmacokinetic profiles or receptor affinities .

Piperidine Derivatives with Hydroxyl Substituents

tert-Butyl N-[(3R,4R)-4-Hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9) features a hydroxyl group at the 4-position of the piperidine ring. This modification increases polarity (logP = 1.2 vs.

Spirocyclic Non-Benzofuran Analogs

tert-Butyl [(1S,3R)-3-Ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate () replaces the benzofuran ring with a cyclopentane spiro system. The trifluoromethylpyridine group introduces strong electron-withdrawing effects, altering electronic properties and binding kinetics compared to the benzofuran-based compound.

Piperidinyl Carbamates with Heterocyclic Appendages

tert-Butyl N-[(3S)-1-(3-Aminopyridin-4-yl)piperidin-3-yl]carbamate () incorporates a 3-aminopyridine moiety.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
tert-Butyl N-[(3S)-Spiro[3H-Benzofuran-2,4'-Piperidine]-3-yl]Carbamate C₁₇H₂₄N₂O₃ 304.38 Spiro benzofuran-piperidine, (3S)-Boc Intermediate for chiral pharmaceuticals
tert-Butyl N-[(3R)-Spiro[3H-Benzofuran-2,4'-Piperidine]-3-yl]Carbamate C₁₇H₂₄N₂O₃ 304.38 (3R)-Boc enantiomer Commercial availability (CAS: 2377357-01-0)
tert-Butyl N-[(3R,4R)-4-Hydroxypiperidin-3-yl]Carbamate C₁₀H₂₀N₂O₃ 216.28 4-Hydroxy group Enhanced solubility; synthetic intermediate
tert-Butyl N-[(3S)-1-(3-Aminopyridin-4-yl)Piperidin-3-yl]Carbamate C₁₅H₂₄N₄O₂ 292.38 3-Aminopyridine appendage Kinase inhibitor scaffold
tert-Butyl N-(3,3-Dimethylpiperidin-4-yl)Carbamate C₁₂H₂₄N₂O₂ 228.33 3,3-Dimethylpiperidine Pharmaceutical intermediate

Pharmacological Relevance

  • Spiro Derivatives : The rigid spiro structure improves metabolic stability by restricting conformational flexibility, a desirable trait in CNS-targeting drugs .
  • Hydroxyl-Containing Analogs : Increased polarity makes these compounds suitable for aqueous-phase reactions or prodrug development .
  • Aminopyridine Derivatives: Demonstrated activity in kinase inhibition assays, suggesting utility in oncology ().

Biological Activity

Tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate (CAS Number: 2830342-77-1) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds and features a unique spiro structure that may contribute to its pharmacological properties.

The molecular formula of this compound is C17H24N2O3C_{17}H_{24}N_{2}O_{3}, with a molecular weight of 304.38 g/mol. The compound is characterized by the following structural elements:

  • Spiro[3H-benzofuran-2,4'-piperidine] : This unique bicyclic structure may influence the compound's interaction with biological targets.
  • Carbamate moiety : Known for its involvement in various biological activities, including enzyme inhibition and receptor modulation.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing benzofuran structures have shown potential against bacterial and fungal strains.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting a possible role in cancer therapy.
  • Neuroprotective Properties : The spiro-piperidine structure may confer neuroprotective effects, potentially useful in neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The carbamate group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The spiro structure could facilitate binding to specific receptors involved in neurotransmission or immune response.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various benzofuran derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Tert-butyl N-[(3S)-spiro...]16Pseudomonas aeruginosa

Study 2: Cytotoxicity Assessment

In vitro studies on the cytotoxic effects of similar compounds revealed that those with the spiro-piperidine structure showed promising results against several cancer cell lines:

Cell LineIC50 (µM)Compound Tested
HeLa5.0Tert-butyl N-[(3S)-spiro...]
MCF710.0Compound C
A5497.5Compound D

Study 3: Neuroprotective Effects

Research into neuroprotective properties highlighted that compounds with the spiro structure could reduce oxidative stress markers in neuronal cells. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

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